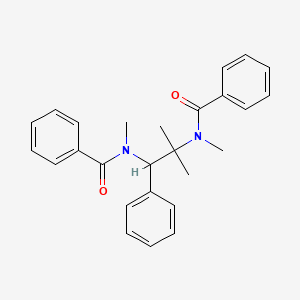![molecular formula C14H16Cl2N2O2 B14752292 2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide CAS No. 948895-19-0](/img/structure/B14752292.png)
2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide involves several steps. One common synthetic route includes the reaction of 2,6-dichlorobenzoyl chloride with 4-oxopiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2,6-Dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,6-Dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
2,6-Dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide can be compared with similar compounds such as:
2,6-Dichloro-N-phenylaniline: This compound has anti-Candida albicans activity and acts as a COX inhibitor.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Used in various chemical reactions and processes.
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: A potent TYK2 inhibitor with applications in research.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from these similar compounds.
Propriétés
Numéro CAS |
948895-19-0 |
|---|---|
Formule moléculaire |
C14H16Cl2N2O2 |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-2-1-3-12(16)13(11)14(20)17-6-9-18-7-4-10(19)5-8-18/h1-3H,4-9H2,(H,17,20) |
Clé InChI |
MFORSJILGGYPOL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=O)CCNC(=O)C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)






![Benzo[f]quinazoline](/img/structure/B14752245.png)



![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14752274.png)

